The compound (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is an organic molecule that belongs to a class of compounds known as pyridoxamine 5'-phosphates. It features a pyridine ring substituted with hydroxyl and methyl groups, along with a phosphate moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers, including Parchem and Sigma-Aldrich, which provide it as part of their specialty chemicals catalog. The compound's specific CAS number and molecular formula are essential for identification and procurement in laboratory settings.
Chemical Classification:
The synthesis of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. Various methods may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to yield the desired product in high purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate can be represented by its IUPAC name and its corresponding structural formula. The compound features:
CC1=NC=C(COP(O)(O)=O)C(C\N=C2/CONC2=O)=C1O.The compound can participate in various chemical reactions typical for phosphorylated organic compounds:
Reactions involving this compound are often studied under controlled laboratory conditions to understand their kinetics and mechanisms. Reaction pathways can be elucidated using spectroscopic methods.
The mechanism of action for (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors related to metabolic pathways.
Research indicates that compounds in this class may exhibit antioxidant properties or modulate enzyme activity, contributing to their potential therapeutic effects.
The physical properties of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate include:
This compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile is characterized by the presence of functional groups that can engage in typical organic reactions.
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate has potential applications in:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: